molecular formula C7H10N2O3S B1274399 5-Amino-2-methoxybenzenesulfonamide CAS No. 88508-44-5

5-Amino-2-methoxybenzenesulfonamide

Cat. No. B1274399
CAS RN: 88508-44-5
M. Wt: 202.23 g/mol
InChI Key: VYYZMIPOAWOHAI-UHFFFAOYSA-N
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Description

5-Amino-2-methoxybenzenesulfonamide, also known as AMBS, is an organic compound belonging to the class of sulfonamides, which are derivatives of sulfonic acid. AMBS is a white crystalline solid that is soluble in water and organic solvents. It is commonly used as a reagent in organic synthesis and as a pharmaceutical intermediate. This compound has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology.

Scientific Research Applications

Antitumor Applications

Compounds from sulfonamide-focused libraries, including derivatives of 5-Amino-2-methoxybenzenesulfonamide, have been evaluated for their antitumor properties. Studies have shown that certain sulfonamide compounds, such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide, disrupt tubulin polymerization and are potent cell cycle inhibitors, making them promising candidates for cancer treatment. These compounds have even progressed to clinical trials due to their potential as oncolytic agents (Owa et al., 2002).

Anticancer Agent Synthesis

In the synthesis of potential anticancer agents, derivatives of this compound have been used. For instance, aminothiazole-paeonol derivatives have been synthesized and tested for their anticancer effect on various cancer cell lines. Some compounds in this category have shown high potency against human gastric adenocarcinoma and colorectal adenocarcinoma (Tsai et al., 2016).

Photodynamic Therapy for Cancer Treatment

The development of photosensitizers for photodynamic therapy, a treatment method for cancer, has also utilized derivatives of this compound. A study synthesized new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base, which displayed high singlet oxygen quantum yield and good fluorescence properties, indicating potential use in photodynamic therapy (Pişkin et al., 2020).

Antagonist of Alpha-1 Adrenoceptors

Some derivatives of this compound, such as YM-12617, have been identified as potent antagonists of alpha-1 adrenoceptors. These compounds have been studied for their binding properties and potential therapeutic applications, such as in the treatment of benign prostatic hypertrophy (Honda et al., 1985).

Inhibition of Tubulin Polymerization

Sulfonamide drugs, including this compound derivatives, have been discovered to inhibit tubulin polymerization, a key process in cell division. This property makes them candidates for antimitotic agents used in cancer therapy (Banerjee et al., 2005).

Safety and Hazards

Safety data sheets provide information on the potential hazards of chemical compounds. For 5-Amino-2-methoxybenzenesulfonamide, such information may include toxicity, environmental impact, and handling precautions .

Future Directions

5-Amino-2-methoxybenzenesulfonamide is a building block in the pharmaceutical industry, with potential applications in the development of new drugs . Future research may focus on exploring these applications further.

properties

IUPAC Name

5-amino-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYZMIPOAWOHAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397583
Record name 5-Amino-2-methoxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88508-44-5
Record name 5-Amino-2-methoxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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